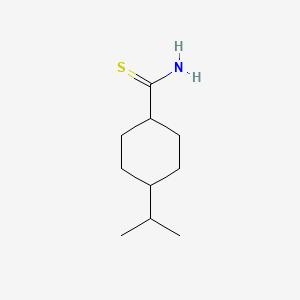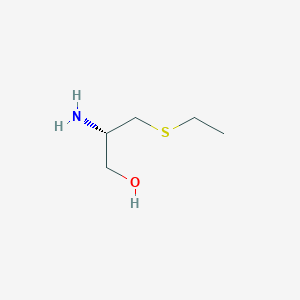
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethylsulfanyl group attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of (2S)-2-amino-3-chloropropan-1-ol with ethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2S)-2-amino-3-(ethylsulfanyl)propanal or (2S)-2-amino-3-(ethylsulfanyl)propanone.
Reduction: Formation of (2S)-2-amino-3-(ethylsulfanyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(methylsulfanyl)propan-1-ol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(2S)-2-amino-3-(propylsulfanyl)propan-1-ol: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
(2S)-2-amino-3-(ethylsulfanyl)butan-1-ol: Similar structure but with an additional carbon in the main chain.
Uniqueness
(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol is unique due to the specific combination of functional groups and the chiral center, which imparts distinct chemical and biological properties. Its ethylsulfanyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C5H13NOS |
|---|---|
Peso molecular |
135.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-ethylsulfanylpropan-1-ol |
InChI |
InChI=1S/C5H13NOS/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
Clave InChI |
XLHYSTSZVFOKAP-YFKPBYRVSA-N |
SMILES isomérico |
CCSC[C@H](CO)N |
SMILES canónico |
CCSCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


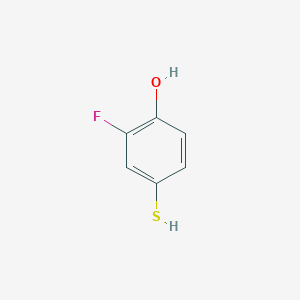
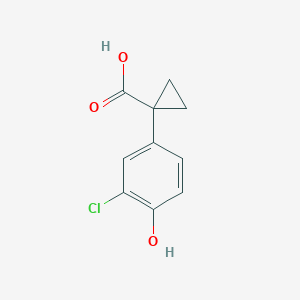
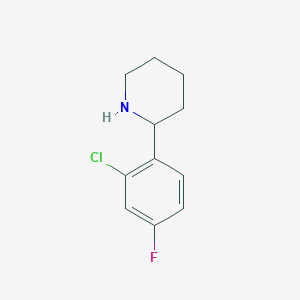
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
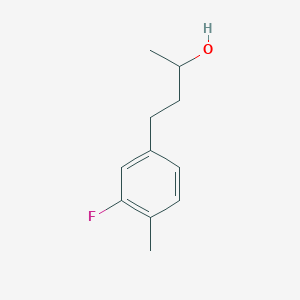
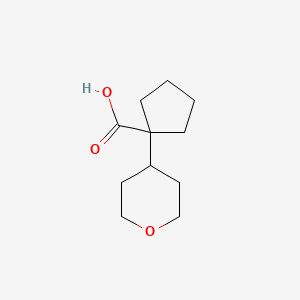
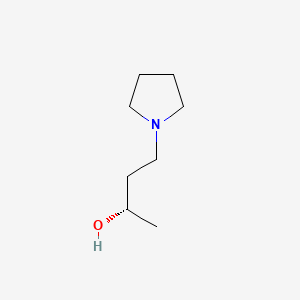
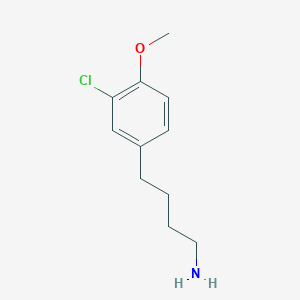
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
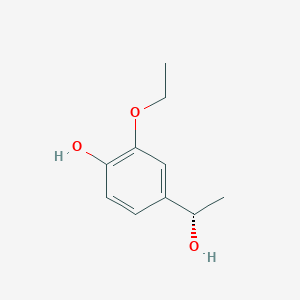
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
